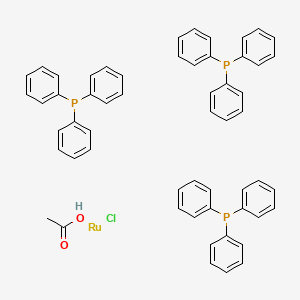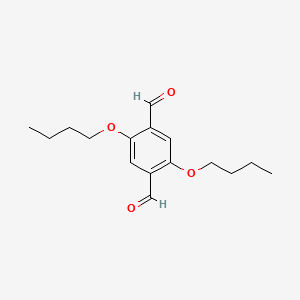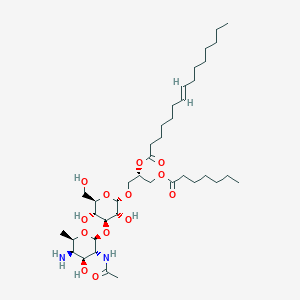
Lipoteichoic acid
Vue d'ensemble
Description
L’acide lipoteichoïque est un composant important de la paroi cellulaire des bactéries à Gram positif. Il est constitué de longues chaînes de glycérol-phosphate ou de ribitol-phosphate et est ancré à la membrane cellulaire via un diacylglycérol. Ce composé joue un rôle crucial dans la régulation des enzymes pariétales autolytiques et possède des propriétés antigéniques, stimulant des réponses immunitaires spécifiques .
Mécanisme D'action
L’acide lipoteichoïque exerce ses effets par le biais de plusieurs mécanismes :
Modulation de la Réponse Immunitaire : Se lie au récepteur Toll-like 2 (TLR2) sur les cellules immunitaires, conduisant à l’activation du facteur nucléaire kappa B (NF-κB) et à la production de cytokines.
Régulation de la Paroi Cellulaire : Agit comme un régulateur des enzymes pariétales autolytiques, maintenant l’intégrité de la paroi cellulaire.
Cible Antimicrobienne : Inhibe la synthase de l’acide lipoteichoïque, perturbant la synthèse de la paroi cellulaire bactérienne et conduisant à la mort cellulaire.
Analyse Biochimique
Biochemical Properties
Lipoteichoic acid interacts with various enzymes and proteins. The recent identification of key this compound synthesis proteins allowed the construction and analysis of mutant strains with defined defects in glycolipid or backbone synthesis .
Cellular Effects
This compound plays a crucial role in bacterial growth, physiology, and during developmental processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key role of D-alanine esters for the immune response of this compound was confirmed by synthetic derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La préparation de l’acide lipoteichoïque implique l’extraction et la purification à partir de cultures bactériennes à Gram positif. Le processus comprend généralement les étapes suivantes :
Culture : Les bactéries à Gram positif telles que sont cultivées dans des conditions contrôlées.
Extraction : Les cellules bactériennes sont récoltées et lysées pour libérer les composants de la paroi cellulaire.
Purification : L’acide lipoteichoïque est purifié en utilisant des techniques telles que la chromatographie d’interaction hydrophobe et la dialyse
Méthodes de Production Industrielle : La production industrielle de l’acide lipoteichoïque suit des principes similaires mais à une plus grande échelle. Le processus implique :
Fermentation : Fermentation à grande échelle de bactéries à Gram positif.
Disruption Cellulaire : Méthodes mécaniques ou enzymatiques pour lyser les cellules.
Purification : Techniques chromatographiques avancées pour isoler l’acide lipoteichoïque.
Analyse Des Réactions Chimiques
Types de Réactions : L’acide lipoteichoïque subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et Conditions Communs :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles.
Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’acide lipoteichoïque peut conduire à la formation d’aldéhydes ou d’acides carboxyliques .
Applications De Recherche Scientifique
L’acide lipoteichoïque a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la structure et la fonction des parois cellulaires bactériennes.
Médecine : Exploré comme cible pour développer de nouveaux antibiotiques et comme agent immunomodulateur.
Industrie : Utilisé dans la production de probiotiques et comme composant dans diverses applications biotechnologiques.
Comparaison Avec Des Composés Similaires
L’acide lipoteichoïque est souvent comparé à d’autres composants de la paroi cellulaire tels que l’acide teichoïque et le lipopolysaccharide :
Acide Teichoïque : Structure similaire mais sans l’ancre lipidique présente dans l’acide lipoteichoïque.
Lipopolysaccharide : Présent dans les bactéries à Gram négatif, structurellement différent mais également impliqué dans l’activation de la réponse immunitaire.
Composés Similaires :
- Acide Teichoïque
- Lipopolysaccharide
- Lipoarabinomannane
- Lipomannane
La structure et les fonctions uniques de l’acide lipoteichoïque en font un composé précieux dans divers domaines de la recherche et de l’industrie.
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDRCFROUDETH-YLSOAJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
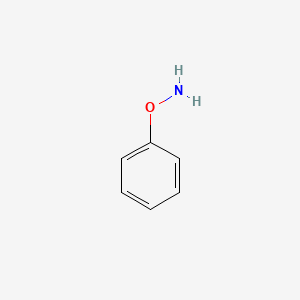
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)


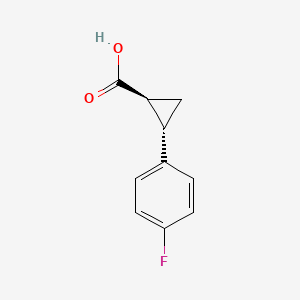
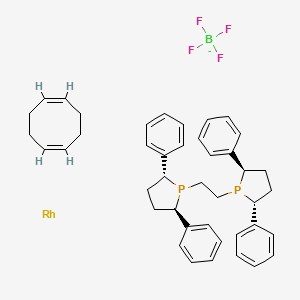
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

